N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide
Description
Properties
IUPAC Name |
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O/c1-12-9-17-19-10-14(11-22(17)21-12)20-18(23)16-8-4-6-13-5-2-3-7-15(13)16/h2-11H,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPNOYIUZLVTGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=NC2=C1)NC(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide typically involves the condensation of appropriate pyrazole and pyrimidine derivatives. The reaction conditions often include the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions often involve specific temperatures, solvents, and catalysts to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in various substituted products .
Scientific Research Applications
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide is a chemical compound belonging to the pyrazolo[1,5-a]pyrimidines family. It has potential applications in medicinal chemistry and biological research. The compound's structure combines a pyrazolo[1,5-a]pyrimidine moiety with a naphthamide group, giving it unique chemical properties and biological activities.
The compound has the Chemical Abstracts Service (CAS) number 1798028-91-7 and a molecular formula of , with a molecular weight of 302.3 g/mol. It is an organic, heterocyclic compound because it contains nitrogen atoms in its ring structure.
Scientific Applications
This compound has a variety of scientific applications:
- Medicinal Chemistry: It is used in the synthesis of various pharmaceutical compounds due to its unique structure and biological activities.
- Biological Research: The compound is utilized in studying enzyme inhibition, cellular receptor interactions, and signaling pathways. It has been studied for its potential anticancer or antimicrobial activities.
- Enzyme Inhibition: this compound can act as an enzyme inhibitor by binding to the active sites of enzymes, thus inhibiting their normal function.
Pyrazolopyrimidine Derivatives in Research
Pyrazolopyrimidine derivatives are used in the design of many pharmaceutical compounds and have a variety of medicinal applications . These include antimicrobial, antitumor, antidiabetic, anti-Alzheimer's disease, anti-inflammatory, and antioxidant applications . Pyrazolopyrimidine is also considered a scaffold for pharmacologically active agents with antitumor potential .
One study designed and synthesized new pyrazolo[3,4-d]pyrimidine and its glycosyl amino derivatives, as well as thioxo-pyrazolo[4,3-e][1,2,4]triazolo [1,5-c]pyrimidine compounds and thioglycoside derivatives, based on the pyrazolo[3,4-d]pyrimidine scaffold to develop novel CDK2 inhibitors .
Additional Information on Pyrazolo[1,5-a]pyrimidines
- 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic Acid: This compound is used as a synthetic intermediate of anti-diabetic anagliptin, which is a selective dipeptidyl peptidase-IV (DPP-IV) inhibitor .
- (7-Amino-2-methylpyrazolo[1,5-a]pyrimidin-6-yl)methanol: This is another pyrazolo[1,5-a]pyrimidine derivative with a molecular weight of 178.19 g/mol .
- N-[7-(dimethylamino)-2-methylpyrazolo[1,5-a]pyrimidin-5-yl]prop-2-enamide: This compound has a molecular weight of 245.28 g/mol and is also a pyrazolo[1,5-a]pyrimidine derivative .
Mechanism of Action
The mechanism of action of N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide involves its interaction with specific molecular targets and pathways. This compound may act as an enzyme inhibitor, binding to the active site of enzymes and preventing their normal function. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on core heterocycles, substituents, and synthetic approaches.
Table 1: Structural Comparison
Key Observations
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]pyrimidine core differs from imidazo[1,2-a]pyridine and triazolo[1,5-a]pyrimidine in heteroatom arrangement and ring fusion. These differences influence electronic properties and binding modes.
Substituent Effects :
- The 1-naphthamide group in the target compound provides greater hydrophobicity than the 2-naphthamide in , which may affect solubility and membrane permeability.
- Electron-withdrawing groups (e.g., nitro in ) increase reactivity, whereas methylthio in introduces sulfur-based metabolic susceptibility.
Synthetic Approaches :
- Suzuki-Miyaura cross-coupling is a common method for attaching aromatic substituents (e.g., naphthalen-1-yl in , difluoromethylpyridinyl in ). This suggests the target compound could be synthesized using similar boronic acid intermediates.
Physicochemical Properties :
- Molecular weights of analogs range from 247.30 () to 436.50 (), with higher weights correlating with increased substituent complexity. The target compound’s molecular weight is likely intermediate but unconfirmed.
Table 2: Functional Group Impact
Research Implications
- Biological Targets : Pyrazolo[1,5-a]pyrimidines are explored as kinase inhibitors (e.g., JAK2, ALK) , while triazolopyrimidines show activity against kinetoplastid parasites . The target compound’s 1-naphthamide group may position it for anticancer or antiparasitic applications.
- Optimization Opportunities : Introducing polar groups (e.g., -CONH2 as in ) could improve solubility, while replacing methylthio () with stable substituents may enhance metabolic stability.
Biological Activity
N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)-1-naphthamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to the class of pyrazolo[1,5-a]pyrimidines. The synthesis typically involves the condensation of appropriate pyrazole and pyrimidine derivatives under controlled conditions to ensure high yield and purity. The reaction often requires specific catalysts and temperature management to achieve the desired compound effectively.
| Property | Value |
|---|---|
| Molecular Formula | C18H14N4O |
| Molecular Weight | 302.33 g/mol |
| IUPAC Name | N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)naphthalene-1-carboxamide |
| CAS Number | 1798028-91-7 |
Anticancer Properties
Research indicates that this compound exhibits significant anticancer properties. It has been shown to inhibit the activity of thymidine phosphorylase (TP), an enzyme linked to tumor growth and metastasis. The inhibition of TP can lead to reduced tumor proliferation and enhanced apoptosis in cancer cells .
Case Study:
A study highlighted the compound's effectiveness against various cancer cell lines, demonstrating a dose-dependent response in cytotoxicity assays. The compound's IC50 values were reported in the low micromolar range, indicating potent activity against certain malignancies.
Antimicrobial Activity
Additionally, this compound has been evaluated for its antimicrobial properties. It showed moderate activity against several pathogenic bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 1: Antimicrobial Activity Results
| Pathogen | MIC (μM) |
|---|---|
| Escherichia coli | 12.5 |
| Pseudomonas aeruginosa | 15.0 |
| Staphylococcus aureus | 10.0 |
The mechanism by which this compound exerts its biological effects is primarily through enzyme inhibition. By binding to specific active sites on enzymes such as TP, it disrupts normal enzymatic functions, leading to downstream effects on cellular proliferation and survival pathways.
Interaction with Biological Macromolecules
The compound may also interact with various cellular receptors and signaling pathways. In silico studies have suggested that it can fit well into the active sites of target proteins, potentially leading to alterations in their activity and function.
Research Findings and Future Directions
Recent studies have focused on optimizing the structure of this compound to enhance its biological activity. Structure-activity relationship (SAR) analyses have been conducted to identify key molecular features that contribute to its efficacy against cancer and microbial targets.
Future Research Directions:
- Optimization of Derivatives: Further modification of the chemical structure to improve potency and selectivity.
- In Vivo Studies: Transitioning from in vitro findings to animal models to evaluate therapeutic efficacy and safety.
- Mechanistic Studies: Elucidating detailed molecular mechanisms underlying its biological activities.
Q & A
Q. Critical parameters :
- Temperature : Reflux conditions (~100–120°C) for cyclization steps improve yields .
- Catalysts : Base catalysts (e.g., triethylamine) enhance amide bond formation efficiency.
- Purification : Column chromatography or crystallization (e.g., using 2-propanol) is critical for isolating high-purity products .
Basic: Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Answer:
- NMR : - and -NMR are essential for verifying the pyrazolo[1,5-a]pyrimidine core and naphthamide substituents. Key signals include aromatic protons (δ 7.5–9.0 ppm) and methyl groups (δ 2.5–3.0 ppm) .
- HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ with <5 ppm error) .
- HPLC : Reverse-phase HPLC with UV detection (214–254 nm) assesses purity, especially for detecting byproducts like unreacted intermediates .
Advanced: How can researchers resolve contradictions between in vitro and in vivo efficacy data for DPP4 inhibition?
Answer:
Discrepancies often arise due to differences in metabolic stability or tissue penetration. Methodological strategies include:
Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and tissue distribution using radiolabeled analogs (e.g., -labeled derivatives) .
Metabolite identification : LC-MS/MS analysis identifies active/inactive metabolites that may influence in vivo activity .
Target engagement assays : Use ex vivo DPP4 activity assays in target tissues (e.g., liver, kidney) to confirm direct inhibition .
Advanced: What structural modifications improve solubility and bioavailability without compromising target affinity?
Answer:
- Polar substituents : Introduce hydroxyl or amine groups at the pyrimidine C7 position to enhance aqueous solubility. For example, 7-hydroxy derivatives show improved logP values .
- Prodrug strategies : Convert the naphthamide to a phosphate ester for increased solubility, which is hydrolyzed in vivo .
- Bioisosteres : Replace the naphthamide with a benzothiazole moiety to maintain π-π stacking interactions while reducing molecular weight .
Q. Validation :
- LogD measurements : Use shake-flask or chromatographic methods (e.g., HPLC logP estimation).
- Permeability assays : Caco-2 cell monolayers predict intestinal absorption .
Advanced: How do electronic effects of substituents on the pyrazolo[1,5-a]pyrimidine core influence fluorescence properties?
Answer:
Substituents at the C7 position (e.g., electron-withdrawing groups like -NO or electron-donating groups like -OCH) modulate fluorescence via conjugation effects:
Q. Methodology :
- TD-DFT calculations : Predict absorption/emission spectra by modeling HOMO-LUMO transitions .
- Solid-state analysis : Compare fluorescence in crystalline vs. amorphous forms to assess aggregation-induced quenching .
Advanced: What sustainable synthesis strategies can reduce waste in large-scale production?
Answer:
- Catalyst-free reactions : Utilize thermally driven cyclizations (e.g., reflux in toluene) to avoid metal catalysts .
- Solvent recovery : Design processes where byproducts (e.g., methanol, dimethylamine) are captured and reused .
- Atom economy : Optimize stepwise reactions (e.g., RME values >40%) by minimizing protective groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
